molecular formula C12H20O3 B148060 (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid CAS No. 131488-83-0

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

Cat. No.: B148060
CAS No.: 131488-83-0
M. Wt: 212.28 g/mol
InChI Key: LYSGIJUGUGJIPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the use of cyclopentane derivatives, which undergo a series of reactions such as hydroxy group introduction and side chain elongation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the pentenyl side chain can be reduced to form saturated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bond results in saturated cyclopentane derivatives.

Scientific Research Applications

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(2-pentenyl)cyclopentanone: Similar structure but with a ketone group instead of a carboxylic acid.

    2-(2-Pentenyl)cyclopentaneacetic acid: Lacks the hydroxy group on the cyclopentane ring.

    3-Hydroxy-2-(2-pentenyl)cyclopentanol: Contains an alcohol group instead of a carboxylic acid.

Uniqueness

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclopentane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGIJUGUGJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403639
Record name (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131488-83-0
Record name (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
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